12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one
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Overview
Description
MMV084940 is a compound identified through the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthetic routes and reaction conditions for MMV084940 are not extensively documented in publicly available sources. compounds in the MMV Malaria Box are typically synthesized through a series of organic reactions involving standard laboratory techniques. Industrial production methods for such compounds often involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and purity .
Chemical Reactions Analysis
MMV084940 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV084940 has several scientific research applications, including:
Chemistry: It is used as a reference compound in high-throughput screening assays to identify new antimalarial drugs.
Biology: It is used to study the life cycle of Plasmodium falciparum and to identify potential targets for drug development.
Medicine: It has potential therapeutic applications in the treatment of malaria and other parasitic diseases.
Mechanism of Action
The mechanism of action of MMV084940 involves the inhibition of specific enzymes and pathways essential for the survival of Plasmodium falciparum. The compound targets the parasite’s metabolic pathways, disrupting its ability to replicate and survive within the host. This leads to the death of the parasite and the resolution of the infection .
Comparison with Similar Compounds
MMV084940 is unique in its structure and mechanism of action compared to other antimalarial compounds. Similar compounds include:
MMV006913: This compound also shows potent antimalarial activity and has a similar mechanism of action.
MMV019124: This compound has structural similarities with MMV084940 and exhibits comparable antimalarial effects.
MMV665807: This compound is another potent antimalarial agent with a different mechanism of action but similar efficacy.
MMV084940 stands out due to its specific targeting of Plasmodium falciparum’s metabolic pathways, making it a valuable tool in the fight against malaria.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its intricate tricyclic structure and multiple functional groups. Its molecular formula is C17H22N4O2, indicating the presence of nitrogen and oxygen which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar in structure to 12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A study demonstrated that derivatives of triazatricyclo compounds showed effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Case Study 2 : Another research highlighted the antifungal activity against Candida albicans, suggesting a potential application in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Research Finding 1 : In vitro studies revealed that similar triazatricyclo compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Research Finding 2 : A recent study indicated that these compounds can inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Case Study 3 : A study found that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for conditions like Alzheimer’s disease .
The mechanisms through which This compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : They may interfere with pathways such as the MAPK/ERK pathway in cancer cells.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
8,9-dimethoxy-5,5-dimethyl-2,6-dihydropyrazolo[4,3-d][3]benzazepin-3-one |
InChI |
InChI=1S/C15H17N3O3/c1-15(2)7-8-5-10(20-3)11(21-4)6-9(8)12-13(16-15)14(19)18-17-12/h5-6H,7H2,1-4H3,(H,18,19) |
InChI Key |
YKGCXSIKRZKBAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=NNC(=O)C3=N1)OC)OC)C |
Origin of Product |
United States |
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